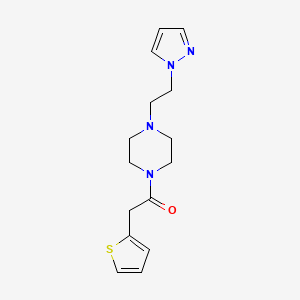
4,4-Dimethoxybutanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethoxybutanimidamide, also known as DMBA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMBA is a derivative of the naturally occurring compound, 4-hydroxytamoxifen, which has been used in the treatment of breast cancer. DMBA has been synthesized using various methods and has shown promise in scientific research applications.
Wirkmechanismus
4,4-Dimethoxybutanimidamide acts as a selective estrogen receptor modulator (SERM) by binding to the estrogen receptor and activating downstream signaling pathways. This results in the activation of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the growth of breast cancer cells. In vivo studies have shown that this compound can induce mammary gland tumors in rats. This compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-Dimethoxybutanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound is also a potent estrogen receptor agonist, which makes it useful for studying estrogen-related diseases. However, this compound has limitations in that it can be toxic to cells at high concentrations and can induce tumors in animal models.
Zukünftige Richtungen
There are several future directions for research involving 4,4-Dimethoxybutanimidamide. One area of research is the development of new SERMs that have fewer side effects than this compound. Another area of research is the use of this compound in combination with other drugs to treat breast cancer. Additionally, this compound could be used to study the effects of estrogen receptor activation in other diseases, such as osteoporosis and cardiovascular disease.
In conclusion, this compound or this compound is a chemical compound that has shown promise in scientific research applications. This compound is a derivative of 4-hydroxytamoxifen and can be synthesized using various methods. This compound acts as a selective estrogen receptor modulator and has several biochemical and physiological effects. While this compound has advantages for use in lab experiments, it also has limitations. Future research involving this compound could lead to the development of new SERMs and the treatment of estrogen-related diseases.
Synthesemethoden
4,4-Dimethoxybutanimidamide can be synthesized using a variety of methods, including the use of reagents such as N,N-dimethylformamide, N,N-dimethylacetamide, and acetic anhydride. One method involves reacting 4-hydroxytamoxifen with N,N-dimethylformamide and acetic anhydride to produce this compound. Another method involves reacting 4-hydroxytamoxifen with N,N-dimethylacetamide and acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethoxybutanimidamide has been used in scientific research as a tool to study the effects of estrogen receptor activation. This compound has been shown to bind to the estrogen receptor and activate downstream signaling pathways. This has led to its use in studies of breast cancer and other estrogen-related diseases.
Eigenschaften
IUPAC Name |
4,4-dimethoxybutanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H3,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWBNDRXAUQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)



![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)
